molecular formula C15H11ClN4O2 B2486373 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 324008-90-4

4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B2486373
CAS No.: 324008-90-4
M. Wt: 314.73
InChI Key: ZVIXDBLFHTVXBC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound featuring substituents at positions 1, 3, and 5 of the pyrazole ring. The compound’s core pyrazole scaffold is substituted with a 4-chlorophenyl group at position 4, a 3-nitrophenyl group at position 1, and an amine group at position 5. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-11-6-4-10(5-7-11)14-9-18-19(15(14)17)12-2-1-3-13(8-12)20(21)22/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIXDBLFHTVXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Major Products Formed

    Reduction: The major product formed is 4-(4-aminophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

Research indicates that 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibits potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or essential enzymatic processes.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with some evidence suggesting it may modulate inflammatory pathways .

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Specifically, its interactions at the molecular level may lead to the development of new drugs targeting specific diseases, including cancer and inflammatory disorders .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that compounds similar to 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18

Case Study 2: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory properties of pyrazole derivatives, 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine demonstrated promising results in reducing edema in animal models.

Treatment GroupEdema Reduction (%)Reference
Control--
Test Compound36

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Activities Reference(s)
4-(4-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine (Target) C15H11ClN4O2 (inferred) 1: 3-Nitrophenyl; 4: 4-Chlorophenyl; 5: NH2 ~326.7 (calc.) Hypothesized kinase modulation based on nitro and chloro groups’ electron-withdrawing effects.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C10H10ClN3 1: Methyl; 3: 4-Chlorophenyl; 5: NH2 207.66 High purity (95–97%); used in basic chemical studies.
3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine C16H14ClN3 1: 2-Methylphenyl; 3: 4-Chlorophenyl; 5: NH2 283.75 Safety data available (GHS-compliant); steric hindrance from ortho-methyl group may reduce bioactivity.
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine C20H14FN5O2 1: 4-Nitrophenyl; 3: Pyridin-4-yl; 4: 4-Fluorophenyl; 5: NH2 375.36 Triclinic crystal structure (P1 space group); potential kinase inhibitor.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C20H11Cl3FN5 1: 2,4,6-Trichlorophenyl; 3: Pyridin-4-yl; 4: 4-Fluorophenyl; 5: NH2 454.68 Nanomolar IC50 against Src, B-Raf, EGFR, and VEGFR-2; enhanced activity due to electron-withdrawing Cl groups.
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C16H11ClF3N3 1: 3-Chlorophenyl; 4: 3-(Trifluoromethyl)phenyl; 5: NH2 337.73 Bioactivity uncharacterized in evidence; trifluoromethyl group may improve metabolic stability.

Key Findings:

Substituent Position and Activity :

  • The position of nitro groups significantly impacts biological activity. For example, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (4-nitrophenyl at position 1) exhibits kinase inhibition , whereas regioisomeric analogs with nitro groups at position 3 show reduced activity against p38α MAP kinase but gain anticancer properties . This suggests that the 3-nitrophenyl group in the target compound may favor interactions with cancer-related kinases.

Electron-Withdrawing Effects: Chloro and nitro substituents enhance electron-withdrawing effects, stabilizing the pyrazole ring and improving binding to kinase ATP pockets. The 2,4,6-trichlorophenyl group in ’s compound demonstrates this, yielding nanomolar IC50 values .

In contrast, para-substituents (e.g., 4-chlorophenyl in the target compound) optimize spatial compatibility with hydrophobic kinase pockets.

Crystallographic Data :

  • Pyrazole derivatives with fluorophenyl and nitrophenyl groups (e.g., ) crystallize in triclinic systems (P1 space group, α/β/γ ≈ 79–86°), indicating planar molecular geometries conducive to π-π stacking in protein interactions .

Synthetic Routes :

  • Cyclocondensation of hydrazines with trifluoromethyl-substituted acetonitriles is a common method for synthesizing pyrazole amines, as seen in . Modifications to this method could adapt to the target compound’s nitro and chloro substituents .

Biological Activity

4-(4-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, also known by its CAS number 324008-90-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, antifungal, and antibacterial activities, supported by relevant research findings and data tables.

  • Molecular Formula : C15H11ClN4O2
  • Molecular Weight : 314.73 g/mol
  • CAS Number : 324008-90-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several pyrazole derivatives on different cancer cell lines. The results are summarized in the following table:

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
5HeLa73Tubulin polymerization inhibition
6NCI-H23<90Apoptosis induction
7HCT-1585COX-2 inhibition
8DU-145<100Anti-proliferative effects

The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells. Notably, docking studies revealed that these compounds bind effectively to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In particular, studies have shown that 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine possesses significant anti-inflammatory effects.

Research Findings

A recent investigation into various pyrazole compounds reported the following results regarding their anti-inflammatory activity:

Compound IDInhibition (%)Standard Comparison
993.53 ± 1.37Diclofenac sodium (90.13 ± 1.45)

This study indicated that the compound outperformed standard anti-inflammatory drugs in inhibiting protein denaturation, a key mechanism in inflammation .

Antifungal and Antibacterial Activity

The antifungal and antibacterial activities of pyrazole derivatives have also been explored. Notably, some derivatives have shown promising results against pathogenic strains.

Antifungal Activity

Research has demonstrated that certain pyrazole compounds exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger. A summarized table of antifungal activity is presented below:

Compound IDFungal StrainMinimum Inhibitory Concentration (MIC)
10Candida albicans≤50 µg/mL
11Aspergillus niger≤30 µg/mL

These findings suggest that modifications to the pyrazole scaffold can enhance antifungal potency .

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and how are intermediates validated?

Synthesis typically involves multi-step protocols, starting with cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example, pyrazole cores are constructed via cyclization of substituted phenylhydrazines with diketones. Intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated and validated using thin-layer chromatography (TLC) and 1H^1H-NMR to confirm regioselectivity . Final purification often employs column chromatography with gradient elution to isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm aromatic proton environments and substituent positions. For instance, the nitro group’s electron-withdrawing effect deshields adjacent protons, observable as distinct downfield shifts .
  • X-ray crystallography : Resolves bond angles (e.g., N1–C2–N6 = 123.1°) and confirms molecular geometry. Triclinic crystal systems with space group P1P1 are reported, with unit cell parameters a=8.5088A˚,b=9.8797A˚a = 8.5088 \, \text{Å}, b = 9.8797 \, \text{Å} .
  • FT-IR : Identifies amine (–NH2_2) stretches (~3350 cm1^{-1}) and nitro (–NO2_2) symmetric/asymmetric vibrations (~1520 and 1350 cm1^{-1}) .

Q. How do substituents (chlorophenyl, nitrophenyl) influence this compound’s physicochemical properties?

  • Solubility : The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO). Chlorine’s hydrophobic effect reduces aqueous solubility, necessitating DMSO/water mixtures for biological assays .
  • Reactivity : The electron-deficient nitrophenyl group facilitates nucleophilic aromatic substitution (e.g., amination), while the chlorophenyl moiety stabilizes the pyrazole ring via resonance .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound?

Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization steps. For example, reaction path searches identify energy barriers for competing pathways, guiding solvent selection (e.g., DMF vs. THF) and catalyst use (e.g., K2_2CO3_3) . Molecular docking further predicts steric clashes during intermediate formation, reducing byproduct generation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardization protocols include:

  • Dose-response normalization : Use internal controls (e.g., staurosporine for kinase inhibition assays) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) .
  • Metabolic stability testing : LC-MS monitors compound degradation in microsomal preparations to rule out false negatives .

Q. How does X-ray crystallography inform mechanistic studies of this compound’s interactions?

Crystal structures reveal key intermolecular interactions, such as hydrogen bonds between the pyrazole amine (–NH2_2) and active-site residues (e.g., Asp86 in kinase targets). Torsion angles (e.g., C3–C4–C5–N6 = 120.9°) guide SAR studies by correlating conformational flexibility with binding affinity .

Q. What experimental designs mitigate challenges in regioselectivity during synthesis?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h), minimizing side reactions .
  • Catalyst screening : Pd(OAc)2_2 improves coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
  • Crystallography : Refinement parameters (e.g., Rfactor=0.031R_{\text{factor}} = 0.031) ensure structural accuracy; anisotropic displacement parameters validate thermal motion models .
  • Biological Assays : Include positive controls (e.g., imatinib for kinase inhibition) and replicate experiments (n ≥ 3) to ensure reproducibility .

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